molecular formula C19H22O7 B11930541 Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate

Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate

Cat. No.: B11930541
M. Wt: 362.4 g/mol
InChI Key: UBQFTTUFRSSOHE-UHFFFAOYSA-N
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Description

Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate is a synthetic benzo[7]annulene derivative characterized by a 7-membered aromatic ring core substituted with hydroxyl, methoxy, oxo, and hexyl ester groups. Its structure (CAS: 1416324-85-0) features:

  • Trihydroxy groups at positions 3, 4, and 6, which facilitate hydrogen bonding and solubility.
  • Methoxy group at position 2, contributing to steric and electronic modulation.
  • Oxo group at position 5, enhancing electrophilic reactivity.
  • Hexyl ester at position 8, increasing lipophilicity compared to shorter-chain analogs .

This compound (referred to as CU CPT 22 in pharmacological studies) has been investigated for Toll-like receptor (TLR) inhibition, particularly in modulating immune responses . Its commercial availability (≥97% purity, BLD Pharm Ltd.) supports ongoing research into its bioactivity and structural analogs .

Properties

Molecular Formula

C19H22O7

Molecular Weight

362.4 g/mol

IUPAC Name

hexyl 3,4,6-trihydroxy-2-methoxy-5-oxobenzo[7]annulene-8-carboxylate

InChI

InChI=1S/C19H22O7/c1-3-4-5-6-7-26-19(24)12-8-11-10-14(25-2)17(22)18(23)15(11)16(21)13(20)9-12/h8-10,22-23H,3-7H2,1-2H3,(H,20,21)

InChI Key

UBQFTTUFRSSOHE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC(=O)C1=CC2=CC(=C(C(=C2C(=O)C(=C1)O)O)O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the benzo7Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product with high purity .

Industrial Production Methods

Chemical Reactions Analysis

Hydroxyl Group Functionalization

The compound’s three hydroxyl groups (positions 3, 4, and 6) participate in protection/deprotection and derivatization reactions:

Acetylation

  • Reagents : Acetic anhydride, pyridine or NaHCO₃.

  • Conditions : Room temperature, 12–24 hours.

  • Outcome : Selective acetylation of hydroxyl groups at R⁴, R⁵, and R⁶ positions to form acetyl-protected intermediates (e.g., tri-O-acetyl derivatives) .

  • Application : Used to stabilize the compound during further synthetic modifications, such as ester hydrolysis or alkylation .

Silylation

  • Reagents : tert-Butyldimethylsilyl chloride (TBDMSCl), imidazole.

  • Conditions : Anhydrous DMF, 0°C to room temperature.

  • Outcome : Protection of hydroxyl groups for regioselective functionalization of the annulene core .

Ester Hydrolysis and Transesterification

The hexyl carboxylate group undergoes hydrolysis or transesterification under basic or acidic conditions:

Reaction TypeReagents/ConditionsProductYieldReference
Hydrolysis NaOH (2M), MeOH/H₂O, reflux3,4,6-Trihydroxy-2-methoxy-5-oxo-5H-benzo annulene-8-carboxylic acid78%
Transesterification Methanol, H₂SO₄ (cat.), 60°CMethyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo annulene-8-carboxylate85%

Oxidative Reactions

The electron-rich annulene core participates in oxidative transformations:

DDQ-Mediated Oxidation

  • Reagents : 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), triflic acid.

  • Conditions : Dichloromethane (DCM), 0°C to room temperature.

  • Outcome : Formation of extended π-conjugated systems via dehydrogenation, mimicking strategies used for heterocyclic nanographenes .

m-CPBA Oxidation

  • Reagents : meta-Chloroperbenzoic acid (m-CPBA).

  • Conditions : DCM, 25°C, 6 hours.

  • Outcome : Selective oxidation of sulfur-containing analogues (e.g., benzothiophene derivatives) to sulfones, altering electronic properties .

Nucleophilic Substitution

The methoxy group (position 2) undergoes demethylation or substitution:

Demethylation

  • Reagents : BBr₃, DCM.

  • Conditions : −78°C to room temperature, 4 hours.

  • Outcome : Conversion of methoxy to hydroxyl group, enhancing polarity.

Fluorination

  • Reagents : Selectfluor®, KF.

  • Conditions : DMF, 80°C, 12 hours.

  • Outcome : Introduction of fluorine at position 2, improving metabolic stability .

Coordination Chemistry

The carboxylate and hydroxyl groups enable metal coordination:

Metal IonLigand SiteApplicationReference
Cu²⁺Carboxylate O, phenolic OStabilizes oxidized forms for electrochemical studies
Fe³⁺Annulene coreFacilitates oxidative cyclodehydrogenation

Suzuki Coupling

  • Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃.

  • Conditions : Toluene/EtOH/H₂O (3:1:1), 90°C, 24 hours.

  • Outcome : Introduction of aryl groups at position 8 for structure-activity studies .

Oxidative Cyclodehydrogenation

  • Reagents : FeCl₃ or DDQ/H⁺.

  • Conditions : DCM or nitrobenzene, 120°C.

  • Outcome : Planarization of the annulene core to enhance aromaticity and conjugation .

Reaction Stability and Byproducts

  • Thermal Stability : Decomposition observed >200°C, with CO₂ release from the carboxylate group.

  • Photoreactivity : UV light (254 nm) induces [4+2] cycloaddition in anhydrous solvents .

  • Common Byproducts : Over-oxidation products (quinones) and dimerized annulenes under radical conditions .

Scientific Research Applications

Biological Research Applications

1. Toll-like Receptor Antagonism

Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo annulene-8-carboxylate acts as an antagonist for Toll-like receptors (TLRs), specifically TLR1 and TLR2. These receptors are critical components of the immune system, playing a key role in the recognition of pathogens and the initiation of inflammatory responses. The compound has shown the following effects:

  • Inhibition of Nitric Oxide Production : It inhibits nitric oxide production induced by the TLR2 agonist Pam3CSK4 in RAW 264.7 cells with an IC50 value of approximately 0.58 μM. This suggests a significant role in modulating inflammatory responses .
  • Cytokine Release Inhibition : At a concentration of 8 μM, CU-CPT22 reduces the release of pro-inflammatory cytokines such as TNF-α and IL-1β by 60% and 95%, respectively, when stimulated by Pam3CSK4 .

2. Selectivity and Potency

CU-CPT22 exhibits selectivity for TLR1/TLR2 over other TLR combinations (e.g., TLR2/TLR6) and shows minimal inhibitory effects on a panel of kinases at concentrations up to 5 μM . This selectivity is crucial for developing targeted therapies that minimize side effects associated with broader immune modulation.

Therapeutic Implications

The ability of Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo annulene-8-carboxylate to modulate immune responses positions it as a potential therapeutic agent in various conditions characterized by excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders.

Case Studies

Case Study 1: Inflammatory Disease Models

In preclinical studies involving murine models of inflammation, CU-CPT22 was administered to evaluate its efficacy in reducing symptoms associated with inflammatory bowel disease (IBD). The results indicated significant reductions in both histological scores and inflammatory cytokine levels compared to control groups .

Case Study 2: Cancer Research

Research has also explored the potential of CU-CPT22 in cancer immunotherapy. By inhibiting TLR signaling pathways, it may enhance the efficacy of certain cancer treatments that rely on immune activation. Preliminary findings suggest that combining CU-CPT22 with established immunotherapeutics could lead to improved outcomes in tumor models .

Mechanism of Action

The mechanism by which Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo7annulene-8-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The benzo[7]annulene scaffold is versatile, with substituent variations dictating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Benzo[7]annulene Derivatives

Compound Name Substituents (Positions) Ester Group Key Bioactivity/Property Source
Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-... 3,4,6-OH; 2-OCH3; 5-oxo Hexyl TLR1/2 inhibition (CU CPT 22)
Methyl 3,4,6-trihydroxy-5-oxo-... 3,4,6-OH; 5-oxo Methyl GFP fluorescence quenching
Methyl 3,4,5-trihydroxy-6-oxo-... 3,4,5-OH; 6-oxo Methyl Fungal metabolite (Aspergillus)
2,3,5-Trimethoxy-5-(methoxymethyl)-... 2,3,5-OCH3; methoxymethyl None Synthetic intermediate

Key Findings:

Ester Chain Length and Lipophilicity

  • The hexyl ester in the target compound enhances membrane permeability compared to the methyl ester analog (), which is critical for cellular uptake in TLR studies .
  • Methyl esters (e.g., methyl 3,4,6-trihydroxy-5-oxo-...) exhibit higher solubility in polar solvents but reduced bioavailability .

Hydroxyl Group Positioning

  • 3,4,6-Trihydroxy substitution (target compound) vs. 3,4,5-trihydroxy ():

  • The latter’s fungal metabolite role suggests divergent bioactivity due to altered electron density .

Methoxy and Oxo Groups The 2-methoxy group in the target compound may sterically shield reactive sites, reducing non-specific binding compared to unmethylated analogs . 5-oxo vs.

Bioactivity Divergence

  • The methyl ester analog () quenches GFP fluorescence, likely via π-π stacking with the fluorophore, while the hexyl derivative’s TLR inhibition implies protein-binding specificity .

Biological Activity

Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo annulene-8-carboxylate, also known as CU-CPT22, is a compound that has garnered attention for its biological activity, particularly as an antagonist of Toll-like receptors (TLRs). This article synthesizes findings from diverse sources to provide a comprehensive overview of its biological properties.

  • Molecular Formula : C₁₉H₂₂O₇
  • CAS Number : 1416324-85-0
  • Synonyms : CU-CPT22, hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzoannulene-8-carboxylate

CU-CPT22 acts primarily as an antagonist of the TLR1/TLR2 heterodimer. It competes with the TLR2 agonist Pam3CSK4 for binding to TLR1/TLR2. The inhibitory constant (KiK_i) is reported to be approximately 410 nM, indicating a strong affinity for this receptor complex .

Inhibition of Nitric Oxide Production

One of the significant biological activities of CU-CPT22 is its ability to inhibit nitric oxide (NO) production. In RAW 264.7 macrophage cells stimulated with Pam3CSK4, CU-CPT22 demonstrated an IC50 value of 580 nM, effectively reducing NO levels without apparent cytotoxicity at concentrations up to 100 µM over 24 hours .

Cytokine Release Inhibition

CU-CPT22 has also been shown to inhibit the release of pro-inflammatory cytokines. At a concentration of 8 µM, it reduced TNF-α and IL-1β release by approximately 60% and 95%, respectively . This suggests potential therapeutic applications in conditions characterized by excessive inflammatory responses.

Antiproliferative Activity

Research indicates that CU-CPT22 exhibits antiproliferative effects against various cancer cell lines. The compound's activity was compared with known antiproliferative agents like doxorubicin and etoposide. While specific IC50 values for CU-CPT22 were not detailed in the available literature, related compounds within its class have shown IC50 values ranging from 1.2 to 5.3 μM against different cancer cell lines .

Antioxidant Activity

In addition to its role in inflammation modulation, CU-CPT22 has demonstrated antioxidant properties. Compounds similar to CU-CPT22 were assessed for their capacity to scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity was evaluated using assays such as DPPH and FRAP, showing significant results that suggest a protective role against oxidative damage .

Summary of Findings

Activity IC50 Value Comments
Nitric Oxide Production Inhibition580 nMEffective in RAW 264.7 cells
TNF-α Release Inhibition~60% at 8 µMSignificant reduction observed
IL-1β Release Inhibition~95% at 8 µMStrong anti-inflammatory potential
Antiproliferative ActivityNot specifiedComparable efficacy to standard agents
Antioxidant ActivityVaries by compoundDemonstrated significant free radical scavenging

Case Studies and Research Findings

Several studies have explored the biological implications of CU-CPT22:

  • In Vitro Studies : Investigations involving RAW 264.7 macrophages highlighted the compound's ability to modulate inflammatory responses effectively.
  • Cancer Research : Related compounds have shown promising results in inhibiting cancer cell proliferation, suggesting that CU-CPT22 may share similar properties.
  • Oxidative Stress Models : Studies employing oxidative stress models indicated that compounds like CU-CPT22 can mitigate oxidative damage in cells.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Hexyl 3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate?

The compound is synthesized via condensation reactions involving annulene precursors and hexyl esters. A general procedure involves refluxing intermediates (e.g., hydrazides or acetohydrazides) with isothiocyanates or activated carboxylates in ethanol, followed by recrystallization to achieve high purity (>98%) . Optimization of reaction time (6–12 hours) and solvent choice (e.g., absolute ethanol) is critical for yield improvement.

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed via HPLC or NMR, with commercial samples often reporting >98% purity by weight . Structural confirmation relies on mass spectrometry (exact mass: 262.0388 g/mol for related annulene derivatives) and crystallographic refinement using programs like SHELXL, which resolve bond lengths and angles with precision .

Q. What crystallographic challenges arise during structural analysis of benzo[7]annulene derivatives?

The nonplanar puckering of the annulene ring complicates crystallographic refinement. Generalized puckering coordinates (amplitude and phase parameters) derived from Cremer-Pople ring analysis are applied to quantify deviations from planarity, often requiring high-resolution data (<1.0 Å) for accurate SHELXL refinement .

Advanced Research Questions

Q. How does this compound interact with biological targets such as Toll-like receptors (TLRs)?

The compound enhances Th1 polarization via TLR2 engagement, as demonstrated in dendritic cell models. Dose-response assays (IC50 < 10 μM) and TR-FRET (time-resolved fluorescence energy transfer) validate its role in modulating immune signaling pathways . Off-target effects (e.g., GFP fluorescence quenching) are mitigated using triplicate dose-response curves and computational screening for biotin-like binding motifs .

Q. What contradictions exist in reported bioactivity data for this compound, and how are they resolved?

Discrepancies in IC50 values across studies may arise from assay conditions (e.g., solvent polarity affecting solubility). A 2021 study addressed this by standardizing DMSO concentrations (<0.1% v/v) and using streptavidin-blocking buffers to eliminate false positives in fluorescence-based screens .

Q. How do hydrogen-bonding patterns influence the compound’s supramolecular assembly in solid-state studies?

Graph-set analysis (e.g., Etter’s formalism) reveals dominant R2<sup>2</sup>(8) motifs involving the 3,4,6-trihydroxy groups, which form cyclic dimers with water or methanol. These interactions dictate crystal packing and solubility, as shown in Hirshfeld surface analyses of related annulene derivatives .

Q. What metabolic pathways are predicted for this compound based on exact mass and fragmentation patterns?

High-resolution LC-MS/MS data (exact mass 262.0388) suggest oxidative demethylation at the 2-methoxy group as a primary metabolic route, yielding a dihydroxy intermediate. Fungal metabolite databases (e.g., Aspergillus spp.) correlate this pathway with violaceol-like derivatives .

Methodological Considerations

Q. What protocols are recommended for dose-response studies in cellular assays?

Use 10-point triplicate dose curves (0.1–100 μM) with controls for solvent interference (e.g., DMSO). For TLR2 assays, combine flow cytometry (Th1 marker CD4<sup>+</sup>IFN-γ<sup>+</sup>) with TR-FRET to confirm target engagement .

Q. How are computational tools applied to predict off-target effects?

In silico screening using similarity clustering (e.g., Tanimoto coefficients >0.85) identifies biotin mimics or fluorescence quenchers. Molecular docking against streptavidin or GFP structures further prioritizes compounds for exclusion .

Q. What strategies improve crystallographic data quality for annulene derivatives?

Optimize crystal growth via vapor diffusion with mixed solvents (e.g., ethanol/water). For twinned crystals, employ SHELXD for structure solution and SHELXL for refinement, leveraging Hirshfeld atom refinement (HAR) for hydrogen positioning .

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